Cas no 1039318-00-7 (6-(tert-butoxy)pyridine-3-carboximidamide)
6-(tert-butoxy)pyridine-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 6-(tert-butoxy)pyridine-3-carboximidamide
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- Inchi: 1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12)
- InChI Key: TUBCSPBAZOTZFN-UHFFFAOYSA-N
- SMILES: C1=NC(OC(C)(C)C)=CC=C1C(N)=N
6-(tert-butoxy)pyridine-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B417505-10mg |
6-(tert-Butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B417505-50mg |
6-(tert-Butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B417505-100mg |
6-(tert-Butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-118280-0.05g |
6-(tert-butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 95% | 0.05g |
$162.0 | 2023-06-08 | |
| Enamine | EN300-118280-0.1g |
6-(tert-butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 95% | 0.1g |
$241.0 | 2023-06-08 | |
| Enamine | EN300-118280-0.25g |
6-(tert-butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 95% | 0.25g |
$347.0 | 2023-06-08 | |
| Enamine | EN300-118280-0.5g |
6-(tert-butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 95% | 0.5g |
$546.0 | 2023-06-08 | |
| Enamine | EN300-118280-1.0g |
6-(tert-butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 95% | 1g |
$699.0 | 2023-06-08 | |
| Enamine | EN300-118280-2.5g |
6-(tert-butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 95% | 2.5g |
$1370.0 | 2023-06-08 | |
| Enamine | EN300-118280-5.0g |
6-(tert-butoxy)pyridine-3-carboximidamide |
1039318-00-7 | 95% | 5g |
$2028.0 | 2023-06-08 |
6-(tert-butoxy)pyridine-3-carboximidamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 6-(tert-butoxy)pyridine-3-carboximidamide
Introduction to 6-(tert-butoxy)pyridine-3-carboximidamide (CAS No. 1039318-00-7) and Its Applications in Modern Chemical Biology
6-(tert-butoxy)pyridine-3-carboximidamide, identified by the chemical identifier CAS No. 1039318-00-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a pyridine core substituted with a tert-butoxy group and a carboximidamide moiety, exhibits promising characteristics that make it a valuable tool in pharmaceutical research, agrochemical development, and material science. The tert-butoxy group enhances the compound's stability and reactivity, while the carboximidamide moiety introduces specific interactions with biological targets, making it a versatile intermediate in synthetic chemistry.
The CAS No. 1039318-00-7 designation ensures precise identification and classification of this chemical entity, facilitating its use in standardized research protocols and industrial applications. The structural composition of 6-(tert-butoxy)pyridine-3-carboximidamide allows for diverse modifications, enabling researchers to tailor its properties for specific applications. This adaptability has positioned it as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel bioactive compounds.
In recent years, the pharmaceutical industry has shown increasing interest in 6-(tert-butoxy)pyridine-3-carboximidamide due to its potential as a precursor in drug discovery. The pyridine scaffold is widely recognized for its role in medicinal chemistry, often serving as a pharmacophore in bioactive molecules. The presence of the carboximidamide group further enhances its utility by providing a site for hydrogen bonding and other non-covalent interactions with biological targets. These features make it an attractive candidate for designing inhibitors or modulators of enzyme activity and receptor binding.
One of the most compelling aspects of 6-(tert-butoxy)pyridine-3-carboximidamide is its application in the synthesis of small-molecule probes for biochemical studies. Researchers have leveraged this compound to develop tools that can interact with specific proteins or enzymes, aiding in the elucidation of molecular mechanisms underlying various diseases. For instance, derivatives of this compound have been used to study the function of kinases and other signaling molecules, which are critical targets in oncology and inflammatory diseases.
The agrochemical sector has also benefited from the use of 6-(tert-butoxy)pyridine-3-carboximidamide as an intermediate in the synthesis of novel pesticides and herbicides. The structural features of this compound contribute to its ability to interact with biological systems in plants, offering potential advantages over traditional agrochemicals. By modifying the substituents on the pyridine ring and the carboximidamide group, chemists have been able to develop compounds with enhanced efficacy and reduced environmental impact.
Material science applications of 6-(tert-butoxy)pyridine-3-carboximidamide are equally intriguing. The compound's ability to form stable complexes with metals and other organic molecules makes it useful in catalysis and polymer chemistry. Researchers have explored its use as a ligand in transition metal catalysis, where it can facilitate various organic transformations under mild conditions. Additionally, its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
The synthesis of 6-(tert-butoxy)pyridine-3-carboximidamide involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the tert-butoxy group typically requires careful control to ensure regioselectivity, while the formation of the carboximidamide linkage often involves high temperatures or specialized catalysts. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on both laboratory and industrial scales.
The safety profile of 6-(tert-butoxy)pyridine-3-carboximidamide, as determined by comprehensive toxicological studies, supports its use in research and industrial settings. While no compound is entirely without risk, proper handling procedures ensure that exposure is minimized during synthesis and application. Regulatory agencies have reviewed its safety data and classified it as non-hazardous under standard conditions, further reinforcing its suitability for widespread use.
Future research directions for 6-(tert-butoxy)pyridine-3-carboximidamide are likely to focus on expanding its applications into new areas such as nanotechnology and renewable energy storage. The compound's unique structural features may enable innovative solutions for challenges in these fields, positioning it at the forefront of interdisciplinary research efforts.
In conclusion,6-(tert-butoxy)pyridine-3-carboximidamide (CAS No. 1039318-00-7) is a multifaceted compound with broad utility across multiple scientific disciplines. Its structural versatility, coupled with its stability and reactivity, makes it an indispensable tool for researchers working on pharmaceuticals, agrochemicals, materials science, and beyond. As our understanding of chemical biology continues to evolve,6-(tert-butoxy)pyridine-3-carboximidamide will undoubtedly play an increasingly important role in shaping future scientific advancements.
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